N-(2-chlorobenzyl)-6-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
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Overview
Description
N-(2-chlorobenzyl)-6-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a thieno[3,2-d]pyrimidine core, and a hexanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-6-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core, the introduction of the chlorobenzyl group, and the attachment of the hexanamide chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-6-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with potentially different biological activities.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with modified structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorobenzyl)-6-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and pathways. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its unique structure and reactivity make it a promising candidate for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its chemical reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-6-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Ethyl 2-[N-p-chlorobenzyl-(2′-methyl)]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
- N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Uniqueness
N-(2-chlorobenzyl)-6-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H31ClN4O5S |
---|---|
Molecular Weight |
547.1 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[2,4-dioxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]thieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C26H31ClN4O5S/c27-20-9-4-3-7-18(20)15-28-22(32)10-2-1-5-12-30-25(34)24-21(11-14-37-24)31(26(30)35)17-23(33)29-16-19-8-6-13-36-19/h3-4,7,9,11,14,19H,1-2,5-6,8,10,12-13,15-17H2,(H,28,32)(H,29,33) |
InChI Key |
FFLKKHQBJRHPKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4Cl)SC=C3 |
Origin of Product |
United States |
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